

Technical Guide: Absorption Spectrum of Basic Violet 14 in Methanol

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Compound of Interest		
Compound Name:	Basic violet 14	
Cat. No.:	B3427368	Get Quote

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This technical guide provides a comprehensive overview of the absorption spectrum of **Basic Violet 14** (also known as Basic Fuchsin or Rosaniline) in methanol. Due to the solvatochromic nature of triarylmethane dyes, the absorption spectrum is dependent on the solvent used. This guide presents available spectral data and a detailed experimental protocol for its determination.

Spectroscopic Properties of Basic Violet 14

Basic Violet 14 is a triarylmethane dye with a strong absorption in the visible region of the electromagnetic spectrum. The wavelength of maximum absorbance (λ max) and the molar absorption coefficient (ϵ) are key parameters for its quantification and characterization in solution.

While direct and definitive values for **Basic Violet 14** in methanol are not readily available in the literature, data from studies in other solvents and on structurally similar dyes provide valuable insights. A study on the removal of **Basic Violet 14** from aqueous solutions utilized a λmax of 540 nm for spectrophotometric analysis[1]. Another source indicates an absorbance peak for Rosaniline, a primary constituent of **Basic Violet 14**, at 553 nm[2]. For comparison, the closely related triarylmethane dye, Crystal Violet, exhibits a λmax of 578 nm in methanol[3] [4]. The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength and is an intrinsic property of the molecule in a specific solvent.



The quantitative data from various sources are summarized in the table below.

Compound	Solvent	λmax (nm)	Molar Absorption Coefficient (ε) (M ⁻¹ cm ⁻¹)
Basic Violet 14 (aqueous)	Water	540	Not Reported
Rosaniline	Not Specified	553	Not Reported
Crystal Violet	Methanol	578	1.221 x 10 ⁵ (at 1x10 ⁻⁵
Crystal Violet	Water	590.5	75,800

Experimental Protocol for Determination of Absorption Spectrum

The following protocol outlines the methodology for determining the absorption spectrum and molar absorption coefficient of **Basic Violet 14** in methanol using UV-Visible spectrophotometry.

2.1. Materials and Instrumentation

• Basic Violet 14 (C.I. 42510): High purity grade

Methanol: Spectroscopic grade

• UV-Visible Spectrophotometer: Double beam instrument is recommended

Volumetric flasks and pipettes: Class A

· Quartz cuvettes: 1 cm path length

Analytical balance

2.2. Preparation of Stock and Standard Solutions



- Stock Solution (e.g., 100 mg/L): Accurately weigh a precise amount of **Basic Violet 14** powder and dissolve it in a known volume of spectroscopic grade methanol in a volumetric flask.
- Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution with methanol.

2.3. Spectrophotometric Measurement

- Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 400-700 nm).
- Blank Measurement: Fill a quartz cuvette with spectroscopic grade methanol to serve as the blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
- Sample Measurement: Rinse the cuvette with a small amount of the most dilute standard solution before filling it. Record the absorption spectrum of each standard solution, starting from the most dilute and progressing to the most concentrated.
- Determination of λ max: Identify the wavelength of maximum absorbance (λ max) from the recorded spectra.

2.4. Calculation of Molar Absorption Coefficient (E)

The molar absorption coefficient can be determined using the Beer-Lambert Law:

 $A = \varepsilon cI$

Where:

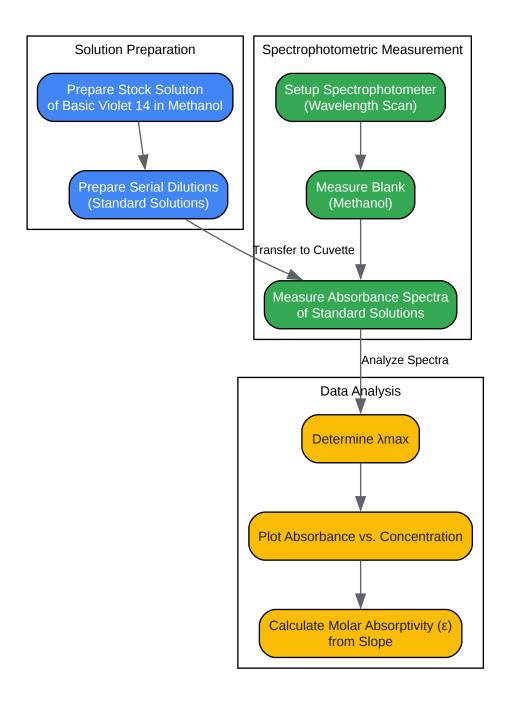
- A is the absorbance at λmax
- ϵ is the molar absorption coefficient (M⁻¹cm⁻¹)
- c is the molar concentration of the solution (mol/L)
- I is the path length of the cuvette (typically 1 cm)



To obtain a more accurate value for ϵ , plot a calibration curve of absorbance (A) at λ max versus the molar concentration (c) of the standard solutions. The slope of the resulting linear regression line will be equal to the molar absorption coefficient (ϵ) when the path length is 1 cm.

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the absorption spectrum of **Basic Violet 14** in methanol.





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Caption: Experimental workflow for determining the absorption spectrum.

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